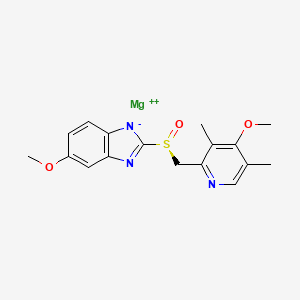

Esomeprazole (magnesium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Esomeprazole (magnesium salt) is a proton pump inhibitor used primarily to manage gastroesophageal reflux disease (GERD), reduce the risk of NSAID-associated gastric ulcers, and treat conditions causing gastric acid hypersecretion, such as Zollinger-Ellison syndrome . It is the S-isomer of omeprazole and is marketed under the brand name Nexium . Esomeprazole works by inhibiting the final step in gastric acid production, providing relief from acid-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esomeprazole (magnesium salt) involves several steps:

Condensation Reaction: Omeprazole thioether is prepared through a condensation reaction.

Chiral Oxidation: The thioether undergoes chiral oxidation to form esomeprazole.

Salt Formation: Esomeprazole potassium is formed through a potassium salt reaction.

Ion Exchange: Esomeprazole potassium is then converted to esomeprazole magnesium trihydrate via an ion exchange reaction.

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while maintaining mild and safe reaction conditions. The process typically involves the ion exchange reaction of esomeprazole sodium or potassium salt with a magnesium salt in methanol .

Types of Reactions:

Oxidation: Esomeprazole is synthesized from omeprazole thioether through an oxidation reaction.

Common Reagents and Conditions:

Oxidizing Agents: Used in the chiral oxidation step.

Magnesium Methoxide: Utilized in the formation of esomeprazole magnesium.

Major Products:

Esomeprazole Magnesium Trihydrate: The primary product formed through the ion exchange reaction.

Scientific Research Applications

Esomeprazole (magnesium salt) has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of proton pump inhibitors.

Medicine: Widely used in the treatment of GERD, peptic ulcer disease, and Zollinger-Ellison syndrome.

Mechanism of Action

Esomeprazole exerts its effects by selectively inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion . The binding of esomeprazole to the proton pump is irreversible, resulting in prolonged antisecretory effects .

Comparison with Similar Compounds

- Omeprazole

- Pantoprazole

- Lansoprazole

- Dexlansoprazole

- Rabeprazole

Esomeprazole’s unique properties, such as its chiral specificity and prolonged duration of action, make it a valuable compound in the treatment of acid-related disorders .

Properties

Molecular Formula |

C17H18MgN3O3S+ |

|---|---|

Molecular Weight |

368.7 g/mol |

IUPAC Name |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+2/t24-;/m0./s1 |

InChI Key |

VDGDWWUKRIBTIH-JIDHJSLPSA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.